![molecular formula C15H15N3O6 B5529509 N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-methyl-3-furohydrazide](/img/structure/B5529509.png)
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-methyl-3-furohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of benzohydrazones like N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-methyl-3-furohydrazide involves the condensation of hydrazides with benzaldehydes or similar compounds in the presence of solvents such as methanol. The exact synthesis methods can vary, but typically follow this general procedure, often requiring specific conditions like controlled temperatures and reaction times to yield the desired products (Ma, 2013).
Molecular Structure Analysis
These compounds are known for their crystal structures, which can be stabilized by hydrogen bonds and weak π...π interactions. They often crystallize in monoclinic space groups with specific unit cell dimensions. The molecular structures are characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the trans configurations, bond lengths, and angles, contributing to the stability and properties of these molecules (Ma, 2013).
Chemical Reactions and Properties
Benzohydrazones participate in various chemical reactions and possess distinct chemical properties. The presence of the C=N double bond allows for isomerization and reaction with other chemical agents, leading to a range of derivatives. The chemical behavior can be influenced by substituents on the benzene ring, impacting the material's antimicrobial, catalytic, or optical properties. However, detailed reactions specific to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-methyl-3-furohydrazide have not been directly documented but would follow similar patterns observed in related benzohydrazone studies (Han, 2013).
properties
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-9-11(4-5-24-9)15(19)17-16-8-10-6-13(22-2)14(23-3)7-12(10)18(20)21/h4-8H,1-3H3,(H,17,19)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWYORLGJVRPZ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
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